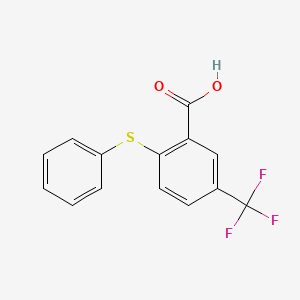

2-Phenylthio-5-trifluoromethylbenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-phenylsulfanyl-5-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3O2S/c15-14(16,17)9-6-7-12(11(8-9)13(18)19)20-10-4-2-1-3-5-10/h1-8H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTOLCTUWRPDFOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=C(C=C(C=C2)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20966977 | |

| Record name | 2-(Phenylsulfanyl)-5-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20966977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52548-96-6 | |

| Record name | 2-(Phenylthio)-5-(trifluoromethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52548-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenylthio-5-trifluoromethylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052548966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Phenylsulfanyl)-5-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20966977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylthio-5-trifluoromethylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.708 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Research Landscape and Significance of 2 Phenylthio 5 Trifluoromethylbenzoic Acid

Overview of Benzoic Acid Derivatives in Contemporary Chemical Research

Benzoic acid and its derivatives are fundamental scaffolds in the realm of chemical synthesis and medicinal chemistry. preprints.org The simple, yet versatile, structure of benzoic acid, an aromatic carboxylic acid, has made it a crucial starting material for a wide array of more complex molecules for centuries. preprints.org In modern research, the benzoic acid moiety is recognized as a key component in many synthetic bioactive molecules. preprints.org

The utility of benzoic acid derivatives spans a broad spectrum of applications. They are integral building blocks in the synthesis of numerous pharmaceutical agents. preprints.org For example, a study involving 94 synthesized benzoic acid derivatives tested their efficacy as inhibitors of influenza neuraminidase, highlighting the scaffold's importance in drug design. acs.org The research demonstrated that modifications to the benzoic acid core, such as the introduction of substituents at various positions, could significantly influence the compound's inhibitory activity against the enzyme. acs.org This adaptability makes the benzoic acid skeleton a prime candidate for structure-based drug design, where researchers systematically alter the molecule to optimize its interaction with a biological target. acs.org Furthermore, benzoic acid derivatives are not only confined to antiviral research; they have been investigated for a range of biological activities, including anticancer potential. preprints.org

| Examples of Benzoic Acid Derivatives in Research | Area of Investigation |

| 4-(acetylamino)-3-guanidinobenzoic acid | Influenza Neuraminidase Inhibition acs.org |

| 3,5-disubstituted benzoic acid derivatives | General Synthetic Methodologies acs.org |

| 4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid | Antitumor Activity preprints.org |

| 2-benzylthio-5-trifluoromethylbenzoic acid | Metabolic Studies semanticscholar.org |

The Role of Phenylthio and Trifluoromethyl Moieties in Advanced Chemical Scaffolds

The specific properties of 2-Phenylthio-5-trifluoromethylbenzoic acid are largely dictated by its two key functional groups: the phenylthio moiety and the trifluoromethyl group. Each imparts distinct and valuable characteristics that are highly sought after in the design of advanced chemical structures.

The phenylthio group (-SPh) is a versatile functional group in organic synthesis. tandfonline.com Its presence in a molecule offers a strategic advantage due to the ability of the sulfur atom to stabilize various electronic arrangements on adjacent atoms. tandfonline.com This characteristic facilitates a range of chemical transformations. One of the most powerful methods involving the phenylthio group is its replacement by lithium through reaction with aromatic radical-anions, which is a highly effective way to generate organolithium compounds. tandfonline.com This method is valued for the mild conditions under which it can be performed and its ability to produce less stable organolithiums that are otherwise difficult to access. tandfonline.com The relative ease of cleaving the carbon-sulfur bond under specific reductive conditions, while it remains stable under many other reaction conditions, further enhances its utility as a synthetic tool. tandfonline.com

The trifluoromethyl group (-CF3) is of paramount importance in modern drug design and medicinal chemistry. hovione.com Its inclusion in a molecular scaffold can profoundly influence a compound's physicochemical properties, which are critical for its biological activity and pharmacokinetic profile. mdpi.combohrium.com The strong electron-withdrawing nature of the -CF3 group, a result of the high electronegativity of fluorine atoms, is one of its defining features. wikipedia.org This property can deactivate an aromatic ring, which is a common strategy to reduce a molecule's susceptibility to metabolic breakdown, thereby increasing its half-life in the body. mdpi.com

Furthermore, the trifluoromethyl group significantly enhances the lipophilicity (fat-solubility) of a molecule, which can improve its ability to permeate cell membranes and interact with biological targets. mdpi.comwechemglobal.com The C-F bond is one of the strongest in organic chemistry, contributing to the high metabolic stability of the trifluoromethyl group. mdpi.com It is often used as a bioisostere, a substitute for other atoms or groups like chlorine or a methyl group, to fine-tune the steric and electronic properties of a lead compound in drug discovery. wikipedia.org This strategic replacement can lead to improved solubility, better pharmacokinetic profiles, and enhanced binding selectivity. mdpi.com

| Functional Group | Key Contributions to Chemical Scaffolds | Primary Area of Impact |

| Phenylthio (-SPh) | Facilitates formation of organolithium compounds; serves as a versatile synthetic handle; stable under various conditions but selectively cleavable. tandfonline.com | Organic Synthesis |

| Trifluoromethyl (-CF3) | Increases lipophilicity and metabolic stability; enhances binding affinity; acts as a bioisostere for other groups; strong electron-withdrawing nature. mdpi.comwikipedia.org | Medicinal Chemistry, Drug Design |

General Academic Relevance and Research Trajectories for the Compound Class

The academic relevance of compounds like this compound lies primarily in their role as intermediates in the synthesis of more complex, often biologically active, molecules. The combination of the benzoic acid framework with the synthetically useful phenylthio group and the property-modifying trifluoromethyl group makes this class of compounds valuable for creating novel chemical entities.

Research trajectories for trifluoromethylbenzoic acid derivatives often point towards therapeutic applications. For instance, related structures such as 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid are known precursors for the synthesis of benzothiazinones, a class of potent antitubercular agents. nih.govresearchgate.net This highlights a key research direction: using these substituted benzoic acids as foundational elements to build molecules targeting infectious diseases. The synthesis of 2-(Phenylthio)-5-trifluoromethylbenzoic acid itself has been documented, with one method involving the reaction of 2-(phenylthio)-5-trifluoromethyl-benzonitrile with sodium hydroxide (B78521). prepchem.com Another patented method describes its preparation from thiosalicylic acid and p-chlorobenzotrifluoride, noting its utility as an intermediate for synthesizing compounds like 2-trifluoromethylthioxanthone, which is a key intermediate for the drug Flupentixol. google.com

Studies on derivatives also explore their potential as antimycobacterial agents. For example, a series of 2-(phenylthio) benzoylarylhydrazones were synthesized and evaluated for their activity against Mycobacterium tuberculosis. nih.gov This line of research underscores the interest in combining the phenylthio-benzoyl structure with other pharmacologically active motifs to discover new therapeutic agents. nih.gov The ongoing development of new synthetic methods and the exploration of these compounds as building blocks for pharmaceuticals and agrochemicals indicate that this class of molecules will continue to be an active area of chemical research. hovione.combohrium.com

Synthetic Methodologies for 2 Phenylthio 5 Trifluoromethylbenzoic Acid and Analogues

Direct Synthesis Routes to 2-Phenylthio-5-trifluoromethylbenzoic acid

Direct synthesis of this compound can be efficiently achieved through several key reactions, primarily involving the formation of the carboxylic acid group from a nitrile precursor or the creation of the thioether linkage on a pre-existing benzoic acid structure.

Hydrolysis of Nitrile Precursors for Carboxylic Acid Formation

A prominent and straightforward method for the synthesis of this compound involves the hydrolysis of its corresponding nitrile precursor, 2-(phenylthio)-5-trifluoromethyl-benzonitrile. This reaction is typically carried out under basic conditions.

A common procedure involves heating the nitrile precursor under reflux with an aqueous solution of a base, such as sodium hydroxide (B78521), often in the presence of a co-solvent like ethanol (B145695) to ensure homogeneity. thieme-connect.com The reaction proceeds for several hours to ensure complete conversion of the nitrile group to a carboxylate salt. thieme-connect.com Following the hydrolysis, the reaction mixture is cooled and then acidified with a strong mineral acid, such as hydrochloric acid, to precipitate the desired 2-(phenylthio)-5-trifluoromethyl-benzoic acid. thieme-connect.com The solid product can then be isolated by filtration and purified by recrystallization or other standard techniques. thieme-connect.com

A representative reaction is as follows: 6 grams of 2-(phenylthio)-5-trifluoromethyl-benzonitrile are refluxed for 12 hours with 40 ml of 15% aqueous sodium hydroxide and 12 ml of ethanol. thieme-connect.com After cooling and subsequent workup including extraction and acidification, the final product is obtained with a melting point of 140-145°C. thieme-connect.com

Functionalization Strategies on Aromatic Scaffolds

Another key synthetic approach involves the functionalization of an aromatic scaffold that already contains either the benzoic acid or the trifluoromethyl group. A primary example of this is the Ullmann condensation, a copper-catalyzed reaction that forms aryl ethers, aryl thioethers, and other cross-coupled products. wikipedia.org This reaction is particularly useful for forming the thioether bond between a halo-benzoic acid derivative and a thiol. wikipedia.orgresearchgate.net

In a typical Ullmann-type synthesis for a thioether, an aryl halide (in this context, a 2-halo-5-trifluoromethylbenzoic acid) is reacted with a thiol (thiophenol) in the presence of a copper catalyst and a base. wikipedia.org The reaction often requires high temperatures and polar, high-boiling solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF). wikipedia.org The reactivity of the aryl halide follows the general trend of I > Br > Cl. mdpi.com The presence of an electron-withdrawing group, such as the trifluoromethyl group, on the aryl halide can facilitate the reaction. wikipedia.org

A relevant example is the synthesis of the analogous compound, 2-(p-trifluoromethylphenylthio)benzoic acid, which is prepared by reacting thiosalicylic acid with p-chlorobenzotrifluoride. This reaction is carried out in the presence of a phase transfer catalyst and an acid binding agent in an organic solvent. acsgcipr.org This strategy highlights the formation of the C-S bond by reacting a thiol-containing benzoic acid with a trifluoromethylated aryl halide.

Precursor Chemistry and Intermediate Transformations

Introduction of Trifluoromethyl Groups via Halogenation and Fluorination

The trifluoromethyl group is a crucial pharmacophore, and its introduction into aromatic rings is a well-established area of organic synthesis. One common method to produce trifluoromethylated benzoic acids involves the oxidation of the corresponding trifluoromethylated toluene (B28343) derivative.

For instance, 2-(trifluoromethyl)benzoic acid can be synthesized from 2-(trifluoromethyl)benzaldehyde (B1295035) through oxidation. chemicalbook.com Another route involves the hydrolysis and oxidation of 2-trifluoromethyl benzal chloride with nitric acid. researchgate.net A patented method describes the fluorination of 2-trichloromethyl benzal chloride with anhydrous hydrogen fluoride, followed by reaction with nitric acid to yield 2-trifluoromethylbenzoic acid. researchgate.net

The synthesis of precursors like 2-chloro-5-(trifluoromethyl)benzoic acid can be achieved from 4-chloro-3-nitrobenzotrifluoride. This involves reduction of the nitro group, followed by a Sandmeyer reaction to introduce a cyano group, which is then hydrolyzed to the carboxylic acid.

Thioether Bond Formation in Aromatic Systems

The formation of the aryl thioether bond is a pivotal step in the synthesis of this compound. The Ullmann condensation is a classic and widely used method for this transformation. wikipedia.org This reaction involves the copper-promoted coupling of an aryl halide with a thiol. wikipedia.org

The general mechanism of the Ullmann-type reaction for thioether formation involves the in situ generation of a copper(I) thiolate from the reaction of the thiol with the copper catalyst and a base. This copper(I) thiolate then undergoes a reaction with the aryl halide to form the diaryl thioether and a copper(I) halide salt. wikipedia.org

For the synthesis of this compound, this would typically involve the reaction of a 2-halo-5-trifluoromethylbenzoic acid (e.g., 2-chloro- or 2-iodo-5-trifluoromethylbenzoic acid) with thiophenol in the presence of a copper catalyst such as copper(I) iodide (CuI) and a base like potassium carbonate or cesium carbonate. thieme-connect.comthieme-connect.com

Modern Synthetic Advancements

Recent years have seen significant advancements in the methods for synthesizing diaryl thioethers, which are directly applicable to the production of this compound. These modern methods often offer milder reaction conditions, higher yields, and greater functional group tolerance compared to traditional Ullmann conditions.

Modern copper-catalyzed systems often employ ligands such as phenanthroline or N,N-dimethylglycine to facilitate the coupling reaction at lower temperatures. acsgcipr.org Ligand-free copper-catalyzed syntheses of diaryl thioethers have also been developed, using copper iodide in solvents like DMSO. thieme-connect.com

Microwave-assisted synthesis has emerged as a powerful tool to accelerate Ullmann coupling reactions. nih.gov The use of microwave irradiation can dramatically reduce reaction times from hours to minutes. nih.gov For example, a protocol for the copper(0)-catalyzed Ullmann coupling of bromaminic acid with amines in a phosphate (B84403) buffer under microwave irradiation has been reported to be complete in 2-30 minutes. nih.gov

Furthermore, advancements in catalyst technology, such as the use of copper nanoparticles (CuO-NPs) as heterogeneous catalysts, offer advantages in terms of catalyst recovery and reuse. mdpi.com These nanocatalysts have been successfully employed in Ullmann etherification reactions and can be applied to thioether synthesis as well. mdpi.com Other modern approaches focus on avoiding the use of foul-smelling thiols by employing thiol surrogates like thioacetamide (B46855) or potassium ethyl xanthogenate in one-pot syntheses. thieme-connect.comthieme-connect.comacs.org

Below is an interactive data table summarizing the reaction conditions for the synthesis of diaryl thioethers, which is a key step in producing this compound.

| Catalyst System | Sulfur Source | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| CuI | Thioacetamide | Cs2CO3 | DMSO-H2O | 120 | 24 | Varies | thieme-connect.com |

| CuI | Aryl Iodide & CS2 | DBU | DMF | 100 | 12 | up to 98 | acs.org |

| CuO-NPs | Aryl Halide & Phenol | KOH/Cs2CO3 | DMSO | ~100 | - | Varies | mdpi.com |

| Copper(0) | Bromaminic acid & Amine | - | Phosphate Buffer | - | 0.03-0.5 (Microwave) | - | nih.gov |

| BINAM-Cu(OAc)2 | Potassium ethyl xanthogenate | KOH | DMF | 110 | 14 | up to 94 | acs.org |

Catalytic Approaches in C-S Bond Formation

The formation of the carbon-sulfur (C-S) bond is the crucial step in the synthesis of this compound. Catalytic cross-coupling reactions are the most prominent methods to achieve this transformation, with Ullmann-type and palladium-catalyzed reactions being the cornerstones of modern synthetic strategies.

A known method for synthesizing the target compound involves the reaction of thiosalicylic acid with p-chlorobenzotrifluoride. This reaction is carried out in an organic solvent in the presence of a phase transfer catalyst and an acid-binding agent. nih.gov Another route starts from 2-(phenylthio)-5-trifluoromethyl-benzonitrile, which is hydrolyzed using an aqueous sodium hydroxide solution in ethanol to yield this compound. acs.org

Ullmann Condensation:

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of aryl-heteroatom bonds, including C-S bonds. chemistryforsustainability.org The reaction typically involves the coupling of an aryl halide with a thiol in the presence of a copper catalyst at elevated temperatures. chemistryforsustainability.orgtandfonline.com Traditional Ullmann reactions often required harsh conditions, such as high-boiling polar solvents and stoichiometric amounts of copper. chemistryforsustainability.org

Modern advancements have led to the development of more efficient Ullmann-type reactions that can proceed under milder conditions. The use of soluble copper catalysts supported by ligands like diamines and acetylacetonate (B107027) has significantly improved the scope and functional group tolerance of this reaction. chemistryforsustainability.org For the synthesis of diaryl thioethers, the mechanism is believed to involve the in-situ formation of a copper(I) thiolate, which then reacts with the aryl halide. chemistryforsustainability.org

Palladium-Catalyzed Buchwald-Hartwig Coupling:

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been extended to the formation of C-S bonds, providing a versatile and highly efficient method for the synthesis of aryl thioethers. acs.orgnih.gov This reaction involves the coupling of an aryl halide or triflate with a thiol in the presence of a palladium catalyst and a suitable ligand. acs.orgorganic-chemistry.org

The choice of ligand is critical for the success of the Buchwald-Hartwig C-S coupling. organic-chemistry.org Early systems utilized bidentate phosphine (B1218219) ligands like BINAP and DPEPhos. More recently, sterically hindered biaryl monophosphine ligands have been shown to be highly effective, enabling reactions to proceed at room temperature with a broad range of functional groups. thieme-connect.com The catalytic cycle is understood to proceed through oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the thiolate, and subsequent reductive elimination to afford the diaryl thioether product and regenerate the catalyst. organic-chemistry.org

Table 1: Comparison of Catalytic Systems for C-S Bond Formation

| Catalytic System | Metal | Typical Ligands | Typical Solvents | Temperature | Key Advantages |

|---|---|---|---|---|---|

| Ullmann Condensation | Copper (Cu) | Phenanthroline, Diamines | DMF, NMP, Nitrobenzene | High (>150 °C) | Lower cost metal catalyst. chemistryforsustainability.org |

| Buchwald-Hartwig Coupling | Palladium (Pd) | Biaryl Phosphines (e.g., XPhos, RuPhos) | Toluene, Dioxane, THF | Room Temp. to Moderate (25-110 °C) | High functional group tolerance, milder conditions. thieme-connect.comnih.gov |

| Iron-Catalyzed Coupling | Iron (Fe) | DMEDA | Toluene | High (135 °C) | Use of an inexpensive and abundant metal. researchgate.net |

| Nickel-Catalyzed Coupling | Nickel (Ni) | NHC ligands | Dioxane | Moderate (80-120 °C) | Effective for less reactive aryl chlorides. researchgate.net |

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In the synthesis of this compound and its analogues, several strategies are being explored to enhance the environmental sustainability of the process. A patent for the synthesis of the target compound explicitly states that the entire technique meets green technology requirements and is suitable for large-scale industrial production. nih.gov

Greener Solvents: A significant portion of waste in chemical synthesis comes from volatile organic solvents. thieme-connect.com Research has focused on replacing traditional solvents with greener alternatives. tandfonline.com Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, are gaining attention as environmentally benign reaction media for cross-coupling reactions. organic-chemistry.org Water, the most abundant and non-toxic solvent, is also a highly desirable medium, and micellar catalysis in water has emerged as a promising green alternative. thieme-connect.com Bio-based solvents, derived from renewable resources like agricultural crops, are another class of green solvents being investigated. acs.org

Mechanochemistry: Mechanochemical synthesis, which uses mechanical force (e.g., ball milling) to induce chemical reactions, offers a powerful approach to reduce or eliminate the need for solvents. nih.gov This technique has been successfully applied to palladium-catalyzed cross-coupling reactions, including C-S bond formation. acs.org Mechanochemical methods can lead to shorter reaction times and may exhibit different reactivity and selectivity compared to solution-based protocols. nih.gov The development of a robust Pd-catalyzed C-S cross-coupling process via ball-milling highlights the potential of this solvent-free approach.

Alternative Catalysts and Energy Sources: The move towards using catalysts based on more abundant and less toxic metals, such as iron and copper, is a key aspect of green chemistry. researchgate.net Furthermore, the use of alternative energy sources like microwave irradiation has been shown to accelerate reaction times in copper-catalyzed Ullmann couplings. nih.gov Photochemical methods, which use light to drive reactions, are also emerging as a green alternative, with some protocols enabling the synthesis of thioethers under mild, metal-free conditions. researchgate.net

Table 2: Green Chemistry Approaches in Diaryl Thioether Synthesis

| Green Approach | Description | Advantages | Example/Reference |

|---|---|---|---|

| Greener Solvents | Use of water, deep eutectic solvents (DES), or bio-based solvents instead of traditional volatile organic compounds. | Reduced toxicity, biodegradability, lower environmental impact. organic-chemistry.orgthieme-connect.com | C-S coupling in deep eutectic solvents. organic-chemistry.org |

| Mechanochemistry | Solvent-free or low-solvent reactions induced by mechanical force (e.g., ball milling). | Reduced solvent waste, shorter reaction times, potentially different reactivity. nih.gov | Pd-catalyzed C-S coupling by ball-milling. acs.org |

| Alternative Catalysts | Employing catalysts based on abundant and less toxic metals like iron or copper. | Lower cost, reduced toxicity compared to precious metals like palladium. researchgate.net | Iron-catalyzed arylation of thiols. researchgate.net |

| Photocatalysis | Using light to initiate and drive the chemical reaction, often with an organocatalyst. | Mild conditions, metal-free options, high efficiency. researchgate.net | Organocatalytic synthesis of thioethers using light. researchgate.net |

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. chemistryforsustainability.orgnih.gov These reactions are characterized by their step- and atom-economy, operational simplicity, and ability to rapidly generate molecular complexity, making them highly attractive from a green chemistry perspective. tandfonline.com

While a specific multicomponent reaction for the direct synthesis of this compound has not been prominently reported, several MCRs for the synthesis of diaryl thioethers and related sulfur-containing compounds have been developed. These strategies offer potential pathways for the synthesis of the target molecule and its analogues.

One notable approach is the one-pot synthesis of unsymmetrical diaryl thioethers from two different aryl bromides and a thiol surrogate, such as triisopropylsilanethiol (B126304) (TIPS-SH). researchgate.net This palladium-catalyzed tandem reaction allows for the sequential coupling of the thiol surrogate with two different aryl halides in a single pot, providing a flexible route to a wide range of diaryl thioethers. researchgate.net

Other multicomponent strategies have been developed for the synthesis of sulfur-containing heterocycles like thiophenes. For instance, the three-component assembly of arylacetaldehydes, elemental sulfur, and 1,3-dicarbonyls provides a facile entry to 2,3,5-trisubstituted thiophenes. Such strategies, which involve the formation of multiple C-C and C-S bonds in a single step, exemplify the power of MCRs in constructing complex molecules from simple precursors.

Table 3: Multicomponent Strategies for C-S Bond Formation

| Reaction Strategy | Components | Catalyst/Conditions | Product Type | Key Features |

|---|---|---|---|---|

| One-Pot Tandem Coupling | Aryl Bromide 1, Aryl Bromide 2, Thiol Surrogate (TIPS-SH) | Palladium catalyst (e.g., Pd(OAc)2/CyPF-tBu) | Unsymmetrical Diaryl Thioethers | High flexibility and efficiency in creating diverse diaryl thioethers. researchgate.net |

| Thiophene Synthesis | Arylacetaldehyde, Elemental Sulfur, 1,3-Dicarbonyl | Base-mediated | Trisubstituted Thiophenes | Direct assembly from simple, readily available starting materials. |

| Thioether Synthesis from Alcohols and Thiols | Benzylic Alcohol, Thiol | TAPC (2,4,6-trichloro-1,3,5-triazine), solvent-free | Thioethers | Metal-free and solvent-free conditions. organic-chemistry.org |

| Thioamide Synthesis | Aldehyde, Amine, Elemental Sulfur | Various catalysts | Thioamides | Good atom economy and greener approach compared to traditional methods. chemistryforsustainability.org |

Chemical Transformations and Derivatization Pathways of 2 Phenylthio 5 Trifluoromethylbenzoic Acid

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that readily undergoes transformation into esters, amides, and acyl halides, providing a gateway to numerous other compounds.

Esterification of carboxylic acids is a fundamental transformation. For aromatic carboxylic acids like 2-Phenylthio-5-trifluoromethylbenzoic acid, this can be achieved through several methods. A common laboratory and industrial method involves the reaction of the carboxylic acid with an alcohol in the presence of a catalyst. For instance, fluorinated aromatic carboxylic acids can be effectively esterified with methanol (B129727) using a heterogeneous catalyst like UiO-66-NH2, which provides a high-yield and more environmentally friendly alternative to traditional methods. rsc.org Another established method is the use of a BF₃–MeOH complex as a derivatizing agent. rsc.org

The synthesis of fatty acyl ester derivatives often involves activating the carboxylic acid, for example by converting it to an acyl chloride with oxalyl chloride, which then reacts with the desired alcohol in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov

Table 1: Examples of Esterification Reactions

| Reactant | Reagents | Product Type | Reference |

| Aromatic Carboxylic Acid | Methanol, UiO-66-NH₂ Catalyst | Methyl Ester | rsc.org |

| Aromatic Carboxylic Acid | Alcohol, Oxalyl Chloride, DMAP | Fatty Acyl Ester | nih.gov |

The conversion of carboxylic acids to amides is a critical reaction in chemical synthesis. This transformation typically requires the activation of the carboxylic acid or the use of a coupling agent to facilitate the reaction with a primary or secondary amine. One method involves the use of phosphorus oxychloride (POCl₃) to promote the coupling reaction between a carboxylic acid and an N,N-dialkylformamide (like DMF), leading to the formation of N,N-dialkyl amides. google.com Another approach utilizes coupling reagents such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) to synthesize amide derivatives with good yields. nih.gov

Recent advancements have also focused on the synthesis of specific amide types, such as N-trifluoromethyl amides. These can be prepared from carboxylic acid halides or esters by reacting them with isothiocyanates in the presence of silver fluoride. nih.govescholarship.org This desulfurative-fluorination and acylation sequence provides a direct route to these specialized amides. nih.gov

Table 2: Reagents for Amidation of Carboxylic Acids

| Reagent(s) | Amine Source | Product Type | Reference |

| Phosphorus Oxychloride (POCl₃) | N,N-dialkylformamide | N,N-dialkyl amide | google.com |

| DMT/NMM/TsO⁻ | Various amines | Dipeptide amides | nih.gov |

| Isothiocyanates, Silver Fluoride (AgF) | Isothiocyanate | N-trifluoromethyl amide | nih.govescholarship.org |

The carboxylic acid group can be converted into a more reactive acyl halide, most commonly an acyl chloride. This is a key step for synthesizing a variety of derivatives through nucleophilic acyl substitution. Standard reagents for this transformation include thionyl chloride (SOCl₂), phosphorus(V) chloride (PCl₅), and phosphorus(III) chloride (PCl₃). libretexts.org The reaction with thionyl chloride is often preferred as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification. libretexts.org The addition of a catalytic amount of dimethylformamide (DMF) can accelerate the reaction with thionyl chloride. researchgate.net

Once formed, the acyl chloride of this compound would be a highly reactive intermediate. It can readily react with a wide range of nucleophiles, such as alcohols (to form esters), amines (to form amides), and water (to revert to the carboxylic acid). These subsequent nucleophilic substitution reactions are typically rapid and efficient. koreascience.kr

Table 3: Reagents for Acyl Chloride Formation

| Reagent | Byproducts | Key Advantages | Reference |

| Thionyl Chloride (SOCl₂) | SO₂, HCl (gases) | Gaseous byproducts simplify purification | libretexts.org |

| Phosphorus(V) Chloride (PCl₅) | POCl₃, HCl | Reacts under cold conditions | libretexts.org |

| Phosphorus(III) Chloride (PCl₃) | H₃PO₃ | No HCl gas evolved | libretexts.org |

| Oxalyl Chloride | CO, CO₂, HCl (gases) | Volatile byproducts, mild conditions | researchgate.net |

Reactions Involving the Phenylthio Group

The sulfur atom of the phenylthio group is also a site of chemical reactivity, primarily through oxidation or by acting as a nucleophile.

The thioether linkage in the 2-phenylthio group can be selectively oxidized. Treatment with a mild oxidizing agent can convert the sulfide (B99878) to a sulfoxide. Further oxidation under more stringent conditions yields the corresponding sulfone. A common and effective method for this transformation is the use of hydrogen peroxide in acetic acid. nih.gov For example, the related compound 2-(methylsulphenyl)-4-trifluoromethylbenzoic acid is oxidized to 2-methylsulfonyl-4-(trifluoromethyl)benzoic acid using this method. nih.gov This indicates that the phenylthio group of the title compound can be similarly oxidized to 2-phenylsulfinyl-5-trifluoromethylbenzoic acid (the sulfoxide) and subsequently to 2-phenylsulfonyl-5-trifluoromethylbenzoic acid (the sulfone).

Table 4: Oxidation of Thioethers

| Product | Oxidizing Agent | Reference |

| Sulfoxide | Hydrogen Peroxide (controlled) | nih.gov |

| Sulfone | Hydrogen Peroxide (excess) | nih.gov |

The sulfur atom in the phenylthio group possesses lone pairs of electrons, allowing it to act as a nucleophile. It can participate in nucleophilic substitution reactions where the sulfur attacks an electrophilic center. For instance, the synthesis of related 2-alkylthio benzoic acids often involves the displacement of a leaving group (like a halogen) on the benzene (B151609) ring by a thiolate nucleophile. google.com While this describes the formation of the C-S bond rather than a reaction of the pre-formed thioether, it highlights the nucleophilic character of sulfur in this chemical environment.

Conversely, the sulfur atom can be subject to electrophilic attack, although this is less common than oxidation. Reactions involving electrophilic aromatic substitution, such as sulfonation with fuming sulfuric acid (H₂SO₄ + SO₃), typically target the activated aromatic rings themselves rather than the thioether sulfur. masterorganicchemistry.comchemguide.co.uk However, the sulfur atom's lone pairs do influence the electronic properties of the molecule. The development of methods for nucleophilic fluorine substitution on various alkyl bromides, including phenylthiofluoroalkyl bromides, demonstrates the stability and electronic influence of the phenylthio group during reactions at adjacent positions. nii.ac.jprsc.orgnih.gov These studies show that the sulfur atom can stabilize intermediates and participate in complex reaction pathways, such as SN1 and SN2 processes, without being consumed. nii.ac.jpnih.gov

Reactions of the Trifluoromethyl-Substituted Aromatic Ring

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic aromatic substitution (EAS) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. The rate and regioselectivity of this reaction are governed by the substituents present on the ring. Substituents are broadly classified as activating (rate-increasing) or deactivating (rate-decreasing), and as directors towards ortho/para or meta positions.

In the case of this compound, the trifluoromethyl-substituted ring is heavily deactivated towards electrophilic attack. This is due to the presence of two powerful electron-withdrawing groups: the trifluoromethyl group and the carboxylic acid group.

Trifluoromethyl Group (-CF3): This group is strongly deactivating due to its powerful negative inductive effect (-I). It withdraws electron density from the ring, making it less nucleophilic and thus less reactive towards electrophiles. It is a meta-director. vaia.comyoutube.com

Carboxylic Acid Group (-COOH): This group is also deactivating, withdrawing electron density through both inductive and resonance effects. It is also a meta-director.

Phenylthio Group (-SPh): This group is generally considered deactivating due to the inductive electron withdrawal by the electronegative sulfur atom. However, the sulfur's lone pairs can donate electron density through resonance, which directs incoming electrophiles to the ortho and para positions. libretexts.orglibretexts.org

The directing effects of these substituents on the trifluoromethyl-bearing ring are competitive. The available positions for substitution are C-3, C-4, and C-6.

Position C-4: This position is ortho to the -CF3 group and meta to the -SPh group.

Position C-6: This position is ortho to the -SPh group and meta to the -CF3 group.

| Substituent | Position on Ring | Effect on Reactivity | Directing Influence |

|---|---|---|---|

| -COOH | C-1 | Strongly Deactivating | Meta (to C-3, C-5) |

| -SPh | C-2 | Deactivating | Ortho, Para (to C-3, C-6) |

| -CF3 | C-5 | Strongly Deactivating | Meta (to C-4, C-6) |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) involves the displacement of a leaving group on an aromatic ring by a nucleophile. This reaction is fundamentally different from EAS and requires specific conditions: the presence of a good leaving group (such as a halide) and strong electron-withdrawing groups positioned ortho or para to that leaving group. nih.gov The electron-withdrawing groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. researchgate.net

The parent molecule, this compound, does not have a suitable leaving group on the trifluoromethyl-substituted ring. Therefore, it is inert to SNAr reactions in its native form.

For the molecule to undergo SNAr, it would first need to be derivatized to introduce a leaving group, such as a halogen (F, Cl, Br), at a position activated by the trifluoromethyl group. The most effective positions for a leaving group would be C-4 or C-6, which are ortho and para (respectively, relative to the activating -SPh group, but more importantly, ortho to the -CF3 group for SNAr activation).

If a derivative, for example, 4-chloro-2-phenylthio-5-trifluoromethylbenzoic acid , were synthesized, it could potentially undergo an SNAr reaction. In this hypothetical scenario, the trifluoromethyl group at C-5 would be ortho to the chloro leaving group at C-4, strongly activating it for nucleophilic attack.

| Hypothetical Substrate | Nucleophile (Example) | Potential Product | Required Conditions |

|---|---|---|---|

| 4-Chloro-2-phenylthio-5-trifluoromethylbenzoic acid | Sodium methoxide (B1231860) (NaOMe) | 4-Methoxy-2-phenylthio-5-trifluoromethylbenzoic acid | Activation by ortho -CF3 group |

| 6-Fluoro-2-phenylthio-5-trifluoromethylbenzoic acid | Dimethylamine (HNMe2) | 6-(Dimethylamino)-2-phenylthio-5-trifluoromethylbenzoic acid | Activation by para -CF3 group (relative to C-2) and ortho to -COOH |

Palladium-Catalyzed Cross-Coupling Reactions at Aromatic Positions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govtcichemicals.com These reactions typically require an aryl halide or triflate to react with a coupling partner (e.g., an organoboron compound, alkene, or amine).

Similar to SNAr reactions, this compound is not a suitable substrate for standard palladium-catalyzed cross-coupling reactions because it lacks the necessary halide or triflate leaving group at any of the C-H positions on the trifluoromethyl-substituted ring.

To utilize cross-coupling chemistry, the molecule would first need to be functionalized, for instance, through electrophilic halogenation (bromination or iodination) to install a reactive handle. Given the directing effects discussed in section 3.3.1, selective halogenation to produce a single isomer for subsequent cross-coupling would be challenging.

Assuming a halogenated derivative like 4-bromo-2-phenylthio-5-trifluoromethylbenzoic acid could be synthesized, it would serve as a viable substrate for various cross-coupling reactions.

| Reaction Type | Hypothetical Substrate | Coupling Partner (Example) | Catalyst/Ligand (Example) | Potential Product |

|---|---|---|---|---|

| Suzuki Coupling | 4-Bromo-2-phenylthio-5-trifluoromethylbenzoic acid | Phenylboronic acid | Pd(PPh3)4 | 4-Phenyl-2-phenylthio-5-trifluoromethylbenzoic acid |

| Buchwald-Hartwig Amination | 4-Bromo-2-phenylthio-5-trifluoromethylbenzoic acid | Morpholine | Pd2(dba)3 / XPhos | 4-Morpholino-2-phenylthio-5-trifluoromethylbenzoic acid |

More advanced, direct C-H activation/functionalization methodologies catalyzed by palladium could theoretically be applied, potentially bypassing the need for pre-halogenation. nih.gov However, achieving regioselectivity on such a complex, electronically biased ring would be a significant synthetic challenge requiring extensive optimization.

Advanced Spectroscopic and Crystallographic Elucidation of 2 Phenylthio 5 Trifluoromethylbenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR for Structural Connectivity

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For 2-Phenylthio-5-trifluoromethylbenzoic acid, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both the phenyl and the trifluoromethyl-substituted benzoic acid rings.

The protons on the phenyl ring attached to the sulfur atom would likely appear as a complex multiplet in the range of 7.20-7.60 ppm. The protons on the trifluoromethyl-substituted benzoic acid ring are expected to be in a more downfield region due to the electron-withdrawing effects of the trifluoromethyl and carboxylic acid groups. The proton ortho to the carboxylic acid group (H-3) would likely be a doublet, the proton meta to the carboxylic acid and ortho to the trifluoromethyl group (H-6) would be a doublet of doublets, and the proton para to the carboxylic acid (H-4) would also be a doublet. The carboxylic acid proton itself would appear as a broad singlet at a significantly downfield chemical shift, typically above 10 ppm, and its position can be highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Phenyl-H (ortho, meta, para) | 7.20 - 7.60 | m |

| Benzoic acid-H3 | ~7.80 | d |

| Benzoic acid-H4 | ~7.60 | d |

| Benzoic acid-H6 | ~8.20 | s |

| COOH | >10 | br s |

Note: These are predicted values and can vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically in the range of 165-175 ppm. The aromatic carbons will appear in the region of 120-145 ppm. The carbon bearing the trifluoromethyl group will show a characteristic quartet due to coupling with the three fluorine atoms. The chemical shifts of the carbons in the phenyl ring will be influenced by the thioether linkage. The ipso-carbon attached to the sulfur atom will be shifted downfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | ~168 |

| C-CF₃ | ~125 (q) |

| CF₃ | ~123 (q) |

| Aromatic C | 125 - 140 |

| Phenyl C-S | ~135 |

| Benzoic acid C-S | ~138 |

Note: These are predicted values and can vary based on solvent and experimental conditions. 'q' denotes a quartet multiplicity due to C-F coupling.

Fluorine-19 (¹⁹F) NMR for Trifluoromethyl Group Characterization

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for characterizing fluorine-containing compounds. huji.ac.il The trifluoromethyl group in this compound will give a single, sharp signal in the ¹⁹F NMR spectrum. The chemical shift of this signal is influenced by the electronic environment of the aromatic ring. For trifluoromethyl groups on a benzene (B151609) ring, the chemical shift typically appears in the range of -60 to -65 ppm relative to a standard such as CFCl₃. colorado.edu The presence of the electron-withdrawing carboxylic acid and the electron-donating thioether group will influence the precise chemical shift.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the signals observed in 1D NMR spectra and establishing the complete molecular structure.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between protons. For this compound, cross-peaks would be expected between the adjacent protons on both aromatic rings, confirming their connectivity.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): An HMQC or HSQC spectrum correlates directly bonded carbon and proton atoms. This would allow for the definitive assignment of each proton signal to its corresponding carbon signal in the aromatic regions.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon, the carbon attached to the trifluoromethyl group, and the carbons bonded to the sulfur atom. For instance, correlations from the protons on the benzoic acid ring to the carbonyl carbon would confirm its assignment.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula. For this compound (C₁₄H₉F₃O₂S), the expected exact mass can be calculated.

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass (m/z) |

| [M+H]⁺ | 299.0354 |

| [M-H]⁻ | 297.0202 |

| [M+Na]⁺ | 321.0173 |

Note: These values are calculated based on the most abundant isotopes of each element.

Under electron ionization (EI) or electrospray ionization (ESI), the molecule would undergo characteristic fragmentation. Common fragmentation pathways would likely involve the loss of the carboxylic acid group (as CO₂ and H₂O), cleavage of the C-S bond, and potentially the loss of the trifluoromethyl group. Analysis of these fragment ions by tandem mass spectrometry (MS/MS) would provide further confirmation of the molecular structure.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem mass spectrometry (MS/MS) provides critical insights into the structure of a molecule by inducing fragmentation of a selected precursor ion and analyzing the resulting fragment ions. For this compound (C₁₄H₉F₃O₂S), the expected molecular weight is approximately 298.28 g/mol . bldpharm.com In MS/MS analysis, a precursor ion, such as the protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) of approximately 299.03 or the deprotonated molecule [M-H]⁻ at m/z 297.02, would be selected for collision-induced dissociation. uni.lu

The fragmentation pattern is dictated by the weakest bonds and the most stable resulting fragments. Key fragmentation pathways for this molecule would likely involve:

Decarboxylation: A characteristic fragmentation for benzoic acids is the neutral loss of CO₂ (44 Da) from the [M-H]⁻ ion or the loss of formic acid (HCOOH, 46 Da) from the [M+H]⁺ ion.

Cleavage of the Thioether Bond: The C-S bond can cleave, leading to fragments corresponding to the phenylthio group and the trifluoromethylbenzoic acid moiety. This can result in fragments such as [C₆H₅S]⁺ or related ions.

Loss of Trifluoromethyl Group: Fragmentation may involve the loss of the CF₃ group (69 Da), which is a common pathway for trifluoromethyl-containing aromatic compounds.

Analysis of these fragmentation patterns allows for the unambiguous confirmation of the compound's core structure, including the connectivity of the phenyl ring, the thioether linkage, the trifluoromethyl group, and the carboxylic acid. researchgate.netmdpi.com

Table 1: Predicted MS/MS Fragmentation Data for this compound This table is based on predicted fragmentation patterns for a compound with the structure of this compound.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Probable Identity of Neutral Loss |

|---|---|---|

| [M-H]⁻ (297.02) | 253.02 | CO₂ |

| [M+H]⁺ (299.03) | 281.02 | H₂O |

| [M+H]⁺ (299.03) | 253.02 | HCOOH |

| [M+H]⁺ (299.03) | 230.00 | CF₃ |

Vibrational Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands. Based on data from structurally similar molecules, such as 2-(Trifluoromethyl)benzoic acid and 3,5-Bis(trifluoromethyl)benzoic acid, the principal absorption peaks can be assigned. nih.govchemicalbook.comchemicalbook.com

Carboxylic Acid Group (COOH): A very broad absorption band is expected in the region of 3300-2500 cm⁻¹ due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. The C=O stretching vibration of the carbonyl group will appear as a strong, sharp peak typically between 1710-1680 cm⁻¹.

Trifluoromethyl Group (CF₃): Strong absorption bands corresponding to the C-F stretching vibrations are expected in the 1350-1100 cm⁻¹ region.

Aromatic Rings: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C stretching vibrations within the phenyl rings are expected in the 1600-1450 cm⁻¹ range.

Thioether Linkage (C-S): The C-S stretching vibration is generally weak and appears in the fingerprint region, typically around 700-600 cm⁻¹.

Table 2: Expected Infrared (IR) Absorption Bands for this compound This table presents expected vibrational frequencies based on known data for similar functional groups and compounds.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

|---|---|---|---|

| 3300-2500 | Broad, Strong | O-H stretch | Carboxylic Acid |

| 3100-3000 | Medium | Aromatic C-H stretch | Aromatic Rings |

| 1710-1680 | Strong, Sharp | C=O stretch | Carboxylic Acid |

| 1600-1450 | Medium to Weak | C=C stretch | Aromatic Rings |

| 1350-1100 | Strong | C-F stretch | Trifluoromethyl |

Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. For this compound, Raman spectroscopy would be particularly useful for observing vibrations of the non-polar or symmetric parts of the structure.

Expected prominent Raman signals include:

Symmetric Aromatic Ring Breathing: Strong signals corresponding to the symmetric "breathing" modes of the two phenyl rings are expected, typically in the 1000-800 cm⁻¹ range.

C-S-C Vibrations: The symmetric stretching of the C-S-C thioether linkage would produce a characteristic Raman signal.

Aromatic C=C and C-H Vibrations: Similar to IR, aromatic C=C and C-H vibrations will be present, though their relative intensities may differ. ijtsrd.com

CF₃ Group: The symmetric stretching of the C-F bonds in the trifluoromethyl group will also be Raman active.

The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, confirming the presence of all key functional groups and offering insights into molecular symmetry. iastate.edu

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline structure. While specific published crystallographic data for this compound is not available, a hypothetical structure can be discussed based on known data for similar compounds. nih.govnih.govmdpi.com

A successful crystallographic analysis would yield precise measurements of all bond lengths, bond angles, and torsion angles. Key structural parameters of interest would include:

Bond Lengths: The C-S bond lengths of the thioether bridge, the C=O and C-O bond lengths of the carboxylic acid group, and the C-F bond lengths of the trifluoromethyl group. sigmaaldrich.com

Bond Angles: The C-S-C angle of the thioether linkage and the angles within the aromatic rings and the carboxyl group.

Conformation: A crucial aspect would be the dihedral angle between the two aromatic rings (the trifluoromethylbenzoic acid ring and the phenyl ring of the thioether group). Due to steric hindrance and the geometry of the sulfur atom, these rings are expected to be significantly twisted relative to each other, resulting in a non-planar conformation.

Table 3: Hypothetical X-ray Crystallographic Parameters for this compound This table outlines the type of data that would be obtained from a single-crystal X-ray diffraction experiment.

| Parameter | Expected Value / Information |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, P-1 |

| Unit Cell Dimensions (Å) | a, b, c |

| Unit Cell Angles (°) | α, β, γ |

| C-S Bond Lengths (Å) | ~1.75 - 1.80 |

| C=O Bond Length (Å) | ~1.20 - 1.25 |

| C-O Bond Length (Å) | ~1.30 - 1.35 |

| C-F Bond Length (Å) | ~1.33 - 1.36 |

| C-S-C Bond Angle (°) | ~100 - 105 |

The crystal packing describes how individual molecules arrange themselves to form a stable, repeating lattice. This arrangement is governed by various intermolecular interactions. nih.gov For this compound, several key interactions would be expected to dictate the crystal structure:

Hydrogen Bonding: The most significant intermolecular interaction would be the hydrogen bonds formed by the carboxylic acid groups. It is highly probable that the molecules would form centrosymmetric dimers, with two molecules linked by strong O-H···O hydrogen bonds between their carboxyl groups. This is a very common and stable motif for carboxylic acids in the solid state. rsc.org

A complete crystallographic study would map these interactions in detail, providing a full understanding of the supramolecular assembly of the compound in the solid state.

5ZK7: Crystal structure of human farnesoid X receptor ligand binding domain in complex with a partial agonist PFX - RCSB PDB (2019-02-27)

Macromolecule Content

"Total Structure Weight: 30.63 kDa."

"Atom Count: 2,339."

"Modeled Residue Count: 284."

"Deposited Residue Count: 290." ... (2019-02-27)

""

"Method: X-RAY DIFFRACTION."

"Resolution: 1.94 Å"

"R-Value Free: 0.231 (Depositor), 0.230 (DCC)"

"R-Value Work: 0.185 (Depositor), 0.190 (DCC)"

"R-Value Observed: 0.187 (Depositor)" ... (2019-02-27)

Experimental Data

"Method: X-RAY DIFFRACTION."

"Resolution: 1.94 Å"

"R-Value Free: 0.231 (Depositor), 0.230 (DCC)"

"R-Value Work: 0.185 (Depositor), 0.190 (DCC)"

"R-Value Observed: 0.187 (Depositor)" ... (2019-02-27)

2-phenylthio-5-(trifluoromethyl)benzoic acid

Focus chain A

Focus chain B https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG719rK79Jt61I7nI-K1Lg_XkF3w_50c-Tq5L2l_b0z5W43r-h9kQG_q3hH0Vp-4yqJ535l91p02G_V0-fE4-1yY7zQ5Y-I1V9K4P78g-H3oYQj1mR12W4

5ZK7: Crystal structure of human farnesoid X receptor ligand binding domain in complex with a partial agonist PFX - PDB-101 https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2p90X-Qh-VwF9xY1QxQJ0q_h3X2m1mR_y6W0-r_4P3h5H2vj06oYp991H1Nf2Qo2V211W30-31B-V30-73J-R5Y-I1V9K4P78g-H3oYQj1mR12W4